molecular formula C12H16N2O2 B11782751 1-(5-(Piperidine-1-carbonyl)-1H-pyrrol-3-yl)ethanone

1-(5-(Piperidine-1-carbonyl)-1H-pyrrol-3-yl)ethanone

Cat. No.: B11782751
M. Wt: 220.27 g/mol
InChI Key: MUCCPNDZCMFFIN-UHFFFAOYSA-N
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Description

1-(5-(Piperidine-1-carbonyl)-1H-pyrrol-3-yl)ethanone is a complex organic compound that features a piperidine ring attached to a pyrrole ring via a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Piperidine-1-carbonyl)-1H-pyrrol-3-yl)ethanone typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-(Piperidine-1-carbonyl)-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(5-(Piperidine-1-carbonyl)-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-(5-(Piperidine-1-carbonyl)-1H-pyrrol-3-yl)ethanone is unique due to its combined piperidine and pyrrole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

1-[5-(piperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone

InChI

InChI=1S/C12H16N2O2/c1-9(15)10-7-11(13-8-10)12(16)14-5-3-2-4-6-14/h7-8,13H,2-6H2,1H3

InChI Key

MUCCPNDZCMFFIN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC(=C1)C(=O)N2CCCCC2

Origin of Product

United States

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